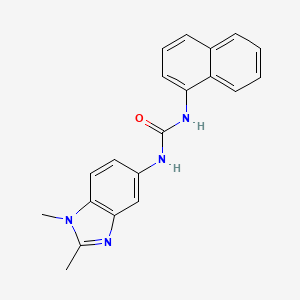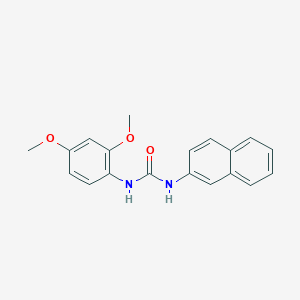
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of pyrrole-2,5-dione derivatives. It is commonly known as CC-1065 analogue and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of CC-1065 analogue involves the formation of a covalent bond with the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This results in the activation of the apoptotic pathway, leading to cell death. The compound has been found to be highly selective for cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
CC-1065 analogue has been found to have several biochemical and physiological effects. It can induce DNA damage, leading to the activation of the apoptotic pathway. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound can also induce oxidative stress and DNA damage, leading to the activation of the DNA damage response pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CC-1065 analogue in laboratory experiments is its potent antitumor activity and selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, the compound is highly toxic and reactive, requiring careful handling and specialized equipment. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the use of CC-1065 analogue in scientific research. One potential application is in the development of new cancer therapies. The compound has shown promising results in preclinical studies and could potentially be developed into a new class of cancer drugs. Another potential application is in the study of DNA damage and repair mechanisms. The compound can induce DNA damage and could be used to study the mechanisms involved in DNA repair. Additionally, the compound could be used to develop new tools for the study of DNA-protein interactions and chromatin structure.
Méthodes De Synthèse
The synthesis of CC-1065 analogue involves several steps, including the reaction of 3-chlorophenyl isocyanate with dimethylamine, followed by the reaction of the resulting product with 3-chloro-1,2-propanediol. The final step involves the reaction of the obtained intermediate with 2,5-dimethylpyrrole-1,4-dione. The synthesis of this compound requires careful handling and specialized equipment due to its toxic and highly reactive nature.
Applications De Recherche Scientifique
CC-1065 analogue has shown significant potential for its use in scientific research, particularly in the field of cancer research. It has been found to possess potent antitumor activity and can selectively target cancer cells. It works by binding to DNA and causing irreversible damage, leading to cell death. This mechanism of action makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-4-7(13)6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKHRQSCEXYBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)

![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)





![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)

![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)